N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide
Description
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a morpholine ring, an indazole moiety, and an acetamide group, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-18(2)14-21(10-11-24-18)9-8-20(3)17(23)13-22-12-15-6-4-5-7-16(15)19-22/h4-7,12H,8-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZUTYLMYIVNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCN(C)C(=O)CN2C=C3C=CC=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-substituted hydrazines with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on an ethyl chain is replaced by the morpholine moiety.
Acetamide Formation: The final step involves the acylation of the indazole derivative with N-methylacetamide under conditions that facilitate amide bond formation, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the morpholine and indazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and properties.
Scientific Research Applications
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity, while the morpholine ring may enhance the compound’s solubility and bioavailability. The acetamide group can participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-3-(2-methoxyethyl)-4-oxoimidazolidine-1-carboxamide
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine
Uniqueness
N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-indazol-2-yl-N-methylacetamide is unique due to its specific combination of the indazole and morpholine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
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